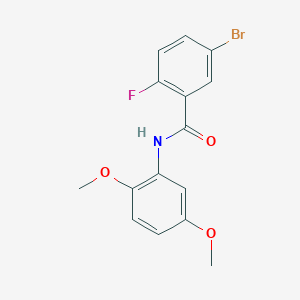![molecular formula C20H18N4O3S B11961134 (2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C20H18N4O3S and a molecular weight of 394.455 g/mol Thiazolidines are known for their diverse biological activities and are used in various fields of science and industry .
Preparation Methods
The synthesis of 3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 3-nitrobenzaldehyde with a thiazolidine derivative under specific conditions. One common method includes the use of a multicomponent reaction, which is known for its efficiency and high yield . The reaction conditions often involve the use of a catalyst, such as a Lewis acid, and may be carried out in a solvent like ethanol or water to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.
Chemical Reactions Analysis
3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding nitro compounds, while reduction can yield amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidine ring enhances its pharmacological activity, making it a valuable compound for drug development . Additionally, it is used in industrial applications, such as the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to the presence of the thiazolidine ring, which can interact with various enzymes and receptors in the body . These interactions can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can be compared with other similar compounds, such as 4-NITROBENZALDEHYDE (5-(3-ME-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE and 2-FURALDEHYDE (3-ALLYL-5-(4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE . These compounds share the thiazolidine ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2E)-5-benzyl-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N4O3S/c1-2-11-23-19(25)18(13-15-7-4-3-5-8-15)28-20(23)22-21-14-16-9-6-10-17(12-16)24(26)27/h2-10,12,14,18H,1,11,13H2/b21-14+,22-20+ |
InChI Key |
RRVZGKABKUXLEJ-KTYUDDGUSA-N |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)




![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)
![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)





![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)
